molecular formula C7H6N4O B061019 1-(1H-Purin-6-yl)ethanone CAS No. 188049-34-5

1-(1H-Purin-6-yl)ethanone

Cat. No. B061019
M. Wt: 162.15 g/mol
InChI Key: QQYQCXTVSRSYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Purin-6-yl)ethanone, also known as 6-Oxo-1,6-dihydropurin-2-one, is a purine derivative with a chemical formula of C6H6N4O. It is a key intermediate in the synthesis of various purine derivatives, such as nucleotides, nucleosides, and pharmaceuticals.

Mechanism Of Action

The mechanism of action of 1-(1H-Purin-6-yl)ethanone is not fully understood. However, it is believed to act as a competitive inhibitor of xanthine oxidase, an enzyme that catalyzes the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting xanthine oxidase, 1-(1H-Purin-6-yl)ethanone reduces the production of uric acid, which is a key factor in the development of gout and other related disorders.

Biochemical And Physiological Effects

1-(1H-Purin-6-yl)ethanone has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which can help protect cells from oxidative stress and damage. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation and pain associated with various disorders, such as gout and arthritis. Additionally, 1-(1H-Purin-6-yl)ethanone has been shown to have neuroprotective effects, which can help prevent or slow down the progression of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

1-(1H-Purin-6-yl)ethanone has several advantages and limitations for lab experiments. One of its advantages is that it is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time without degradation. However, one of its limitations is that it is highly reactive and can easily form adducts with other molecules, which can complicate its use in certain experiments. Additionally, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of 1-(1H-Purin-6-yl)ethanone. One direction is the synthesis of novel derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of its potential as a therapeutic agent for various disorders, such as gout, arthritis, and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects.

Scientific Research Applications

1-(1H-Purin-6-yl)ethanone has been widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. It is a key intermediate in the synthesis of various purine derivatives, which are important components of DNA and RNA. It has also been used in the synthesis of pharmaceuticals, such as antiviral and anticancer agents.

properties

CAS RN

188049-34-5

Product Name

1-(1H-Purin-6-yl)ethanone

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

1-(7H-purin-6-yl)ethanone

InChI

InChI=1S/C7H6N4O/c1-4(12)5-6-7(10-2-8-5)11-3-9-6/h2-3H,1H3,(H,8,9,10,11)

InChI Key

QQYQCXTVSRSYGP-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2C(=NC=N1)N=CN2

Canonical SMILES

CC(=O)C1=C2C(=NC=N1)N=CN2

synonyms

Ethanone, 1-(1H-purin-6-yl)- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC=Cc1ncnc2nc[nH]c12
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Synthesis routes and methods II

Procedure details

1.04 g of 6-(ethoxyvinyl)purine was dissolved in 80 ml of 1 N hydrochloric acid and stirred at room temperature for 15 hours. After neutralizing with a saturated aqueous solution of sodium bicarbonate, it was extracted with dichloromethane and the organic layer was dried over anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, 0.70 g of crude title compound was obtained as a colorless oily substance.
Name
6-(ethoxyvinyl)purine
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1.04 g
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80 mL
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0 (± 1) mol
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